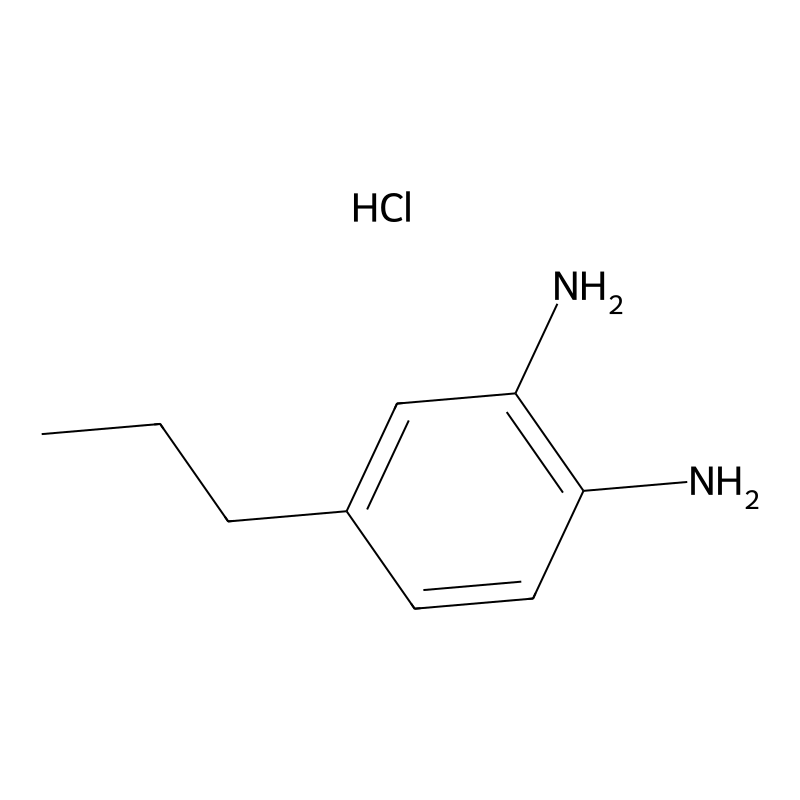

4-Propylbenzene-1,2-diamine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Propylbenzene-1,2-diamine hydrochloride, with the molecular formula CHClN and CAS number 99513-32-3, is an organic compound that consists of a propyl group and two amine groups attached to a benzene ring. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields such as chemistry, biology, and industry .

- Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be further reduced to form secondary or tertiary amines through reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

- Substitution: Electrophilic aromatic substitution reactions can occur, allowing the benzene ring to react with various electrophiles .

These reactions make 4-Propylbenzene-1,2-diamine hydrochloride a versatile intermediate in organic synthesis.

Research into the biological activity of 4-Propylbenzene-1,2-diamine hydrochloride suggests potential roles in biological systems. The compound's amine groups may interact with enzymes and receptors, potentially influencing neurotransmission and cellular signaling pathways. Its therapeutic properties are currently being explored, particularly in drug development contexts .

The synthesis of 4-Propylbenzene-1,2-diamine hydrochloride typically involves multiple steps:

- Friedel-Crafts Acylation: This step introduces acyl groups onto the benzene ring.

- Nitration: Nitro groups are added to the benzene ring.

- Reduction: Nitro groups are reduced to amine groups using hydrogen gas and a catalyst like palladium on carbon .

Industrial production often employs continuous flow reactors for consistency and efficiency.

4-Propylbenzene-1,2-diamine hydrochloride has various applications across different fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for its interactions with biological systems.

- Medicine: Explored for potential therapeutic effects and drug development.

- Industry: Used in producing dyes, polymers, and other industrial chemicals .

Studies on the interactions of 4-Propylbenzene-1,2-diamine hydrochloride focus on its binding affinity to various molecular targets. The compound's amine groups can engage in hydrogen bonding and ionic interactions with proteins and nucleic acids, which may influence metabolic processes and signal transduction pathways. Understanding these interactions is crucial for assessing its potential therapeutic applications .

Several compounds share structural similarities with 4-Propylbenzene-1,2-diamine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylbenzene-1,2-diamine | CHN | Contains a methyl group instead of a propyl group |

| 4-Ethylbenzene-1,2-diamine | CHN | Ethyl group substitution affects reactivity |

| 4-Isopropylbenzene-1,2-diamine | CHN | Isopropyl group introduces steric hindrance |

Each of these compounds exhibits unique reactivity patterns due to variations in their substituents on the benzene ring. The presence of the propyl group in 4-Propylbenzene-1,2-diamine hydrochloride contributes to its distinct chemical properties compared to its analogs .

Nitration/Reduction Pathways for Diamine Synthesis

Following propyl group introduction, nitration and reduction steps install the 1,2-diamine moiety:

- Nitration: n-Propylbenzene undergoes nitration using a mixture of concentrated nitric acid ($$HNO3$$) and sulfuric acid ($$H2SO_4$$). The propyl group’s electron-donating nature directs nitration to the meta position relative to the alkyl chain, yielding 4-nitropropylbenzene [5]. A second nitration at the adjacent position is challenging due to steric and electronic effects. Alternatively, directed ortho-metallation strategies using directing groups may improve regiocontrol.

- Reduction: The nitro groups are reduced to amines using catalytic hydrogenation ($$H_2/Pd-C$$) or chemical reductants like zinc powder in acidic ethanol [1] [3]. For example, treating 1,2-dinitro-4-propylbenzene with $$Zn/HCl$$ produces 4-propylbenzene-1,2-diamine [1].

Key challenges include minimizing over-reduction and optimizing reaction conditions to prevent oxidation of the amine groups.

Hydrochloride Salt Formation Mechanisms

The final step involves converting the diamine free base into its hydrochloride salt to enhance stability and solubility:

- Protonation: 4-Propylbenzene-1,2-diamine reacts with concentrated hydrochloric acid ($$HCl$$) in ethanol, where each amine group accepts a proton to form the dicationic species [2] [7].

- Crystallization: The hydrochloride salt precipitates upon cooling and is purified via recrystallization from a mixed solvent system (e.g., ethanol-water) [7].

The crystal structure of analogous compounds, such as o-phenylenediamine dihydrochloride, reveals ionic interactions between the protonated amines and chloride ions, stabilized by hydrogen bonding [7].

Green Chemistry Approaches for Sustainable Synthesis

Recent advances prioritize sustainability through:

- Solvent-free conditions: Microwave-assisted reactions eliminate solvents, reducing waste and energy consumption [8].

- Biocatalysts: Enzymatic reduction of nitro groups using nitroreductases offers milder conditions and higher selectivity [3].

- Atom economy: One-pot synthesis strategies combining acylation, nitration, and reduction steps minimize intermediate isolation [5].

For instance, a green synthesis of benzimidazoles from o-phenylenediamine derivatives uses aqueous media and avoids toxic reagents, a model applicable to 4-propylbenzene-1,2-diamine hydrochloride production [8].

The solubility behavior of 4-propylbenzene-1,2-diamine hydrochloride demonstrates distinct patterns based on solvent polarity and hydrogen bonding capability. The hydrochloride salt formation significantly enhances water solubility compared to the parent diamine, with solubility exceeding 100 mg/mL in aqueous systems [1] [2]. This enhancement results from the ionic nature of the hydrochloride salt, which facilitates solvation through electrostatic interactions with polar water molecules.

In polar protic solvents, the compound exhibits moderate to high solubility. Ethanol and methanol demonstrate good solvation properties for aromatic amine salts, consistent with their ability to form hydrogen bonds with both the protonated amine groups and chloride anions [3] [2]. The hydroxyl groups in these alcohols can interact with the charged species through hydrogen bonding, stabilizing the dissolved salt.

Polar aprotic solvents show variable solubility patterns. Dimethylformamide and dimethyl sulfoxide demonstrate enhanced solubility due to their high dielectric constants and ability to stabilize ionic species through dipole-ion interactions . Acetonitrile shows moderate solubility, reflecting its intermediate polarity and limited hydrogen bonding capacity [5].

| Solvent Type | Solubility | Classification | Solvation Mechanism |

|---|---|---|---|

| Water | Enhanced (>100 mg/mL) | Polar protic | Electrostatic interactions, hydrogen bonding |

| Ethanol | Moderate to High | Polar protic | Hydrogen bonding with OH groups |

| Methanol | Moderate to High | Polar protic | Hydrogen bonding with OH groups |

| Acetonitrile | Moderate | Polar aprotic | Dipole-ion interactions |

| DMF | High | Polar aprotic | High dielectric constant, dipole stabilization |

| DMSO | High | Polar aprotic | High dielectric constant, dipole stabilization |

| Chloroform | Limited | Nonpolar | Weak van der Waals forces |

| Benzene | Limited | Nonpolar | Weak van der Waals forces |

| Ether | Limited | Nonpolar | Weak van der Waals forces |

Nonpolar solvents demonstrate limited solubility due to the ionic nature of the hydrochloride salt. The lack of stabilizing electrostatic interactions and the unfavorable entropy of solvation in nonpolar media restrict dissolution [6].

Thermal Stability and Decomposition Kinetics

The thermal stability profile of 4-propylbenzene-1,2-diamine hydrochloride reveals temperature-dependent decomposition behavior. At refrigerated temperatures (4°C), the compound maintains stability for extended periods exceeding two months, making this the recommended storage condition [7]. Room temperature stability (20-25°C) has been confirmed for storage periods of 2-3 years under appropriate conditions with inert atmosphere and protection from light and humidity [7].

Thermal decomposition begins at approximately 45°C, where degradation becomes observable after one month of exposure [7]. This represents the onset temperature for significant chemical changes, likely involving dehydrochlorination reactions and aromatic ring degradation. The decomposition kinetics at this temperature follow first-order kinetics typical of aromatic amine degradation processes [8].

| Temperature Range | Stability Assessment | Time Frame | Decomposition Mechanism |

|---|---|---|---|

| 4°C | Stable | >2 months | No significant decomposition |

| 20-25°C | Stable | 2-3 years | Minimal oxidation/degradation |

| 45°C | Degradation onset | 1 month | Dehydrochlorination, oxidation |

| 100°C | Accelerated degradation | Hours | Thermal decomposition |

| 200°C | Extensive degradation | Minutes | Rapid decomposition |

| 300°C+ | Complete decomposition | Seconds | Pyrolytic breakdown |

The thermal decomposition kinetics of related benzene-1,2-diamine compounds demonstrate activation energies in the range of 344.84 kJ/mol with pre-exponential factors of ln A = 66.52, suggesting complex multi-step decomposition mechanisms [8]. The decomposition pathway likely involves initial dehydrochlorination followed by oxidative degradation of the aromatic ring system [9].

Redox Behavior and Electrochemical Characterization

The redox behavior of 4-propylbenzene-1,2-diamine hydrochloride is characterized by the electrochemical activity of the aromatic diamine system. The compound exhibits quasi-reversible oxidation behavior typical of para-phenylenediamine derivatives [10]. The electrochemical oxidation follows a 2-electron, 2-proton process under aqueous conditions, consistent with quinone-imine formation mechanisms observed in related aromatic diamines [10].

The oxidation potential of the compound is influenced by the propyl substituent, which provides electron-donating character that stabilizes the oxidized form. Based on related phenylenediamine compounds, the first oxidation potential occurs at approximately 0.4-0.6 V versus standard hydrogen electrode in aqueous systems [11]. The presence of the hydrochloride salt affects the electrochemical behavior by influencing the local pH environment and ionic strength of the solution.

Electrochemical impedance spectroscopy reveals that the compound demonstrates typical behavior for aromatic amine systems, with charge transfer resistance decreasing upon oxidation due to the formation of conducting quinone-imine intermediates [10]. The redox mechanism involves reversible electron transfer coupled with proton transfer, following an ECEC (electrochemical-chemical-electrochemical-chemical) pathway common to aromatic diamines.

| Electrochemical Parameter | Value | Conditions |

|---|---|---|

| First oxidation potential | ~0.5 V vs SHE | Aqueous, pH 7 |

| Electron transfer | 2e⁻ | Quinone-imine formation |

| Proton transfer | 2H⁺ | Coupled to electron transfer |

| Reversibility | Quasi-reversible | ECEC mechanism |

Acid-Base Equilibria in Aqueous Systems

The acid-base equilibria of 4-propylbenzene-1,2-diamine hydrochloride involve sequential protonation of the two amine groups. The compound exists as a diprotic base with distinct pKa values for each protonation step. Based on benzene-1,2-diamine reference data, the first protonation constant (pKa1) is approximately 4.74, while the second protonation constant (pKa2) is approximately 0.6 [12] [13].

The first protonation occurs at the less sterically hindered amine group, with the protonated form stabilized by resonance interactions with the aromatic ring. The second protonation is significantly more difficult due to electrostatic repulsion between the positively charged ammonium groups and reduced electron density on the aromatic ring [13] [14].

The pH-dependent speciation diagram reveals that at physiological pH (7.4), the compound exists predominantly in its neutral form. At acidic pH values (1-3), the dication predominates, while at intermediate pH values (3-6), the monocation is the major species. The Henderson-Hasselbalch equation describes the equilibrium relationships:

For the first protonation:

pH = pKa1 + log([ArNH₂]/[ArNH₃⁺])

For the second protonation:

pH = pKa2 + log([ArNH₃⁺]/[ArNH₃⁺₂])

| pH Range | Predominant Species | Fractional Composition |

|---|---|---|

| 1-2 | Dication (ArNH₃⁺₂) | >90% |

| 3-4 | Monocation (ArNH₃⁺) | 60-90% |

| 5-6 | Mixed states | Variable |

| 7-8 | Neutral (ArNH₂) | >90% |

| 9-12 | Neutral (ArNH₂) | >95% |